Genistein 7-O-

Übersicht

Beschreibung

Genistein 7-O- is a naturally occurring isoflavonoid glycoside, specifically a 7-O-glycoside of the biologically active isoflavonoid genistein. This compound is predominantly found in soybeans and other soy-based foods. It is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Genistein 7-O- can be synthesized through several methods. One common approach involves the extraction of genistein from soybeans, followed by glycosylation to form the 7-O-glycoside. The glycosylation process typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the selective formation of the 7-O-glycoside .

Industrial Production Methods

Industrial production of Genistein 7-O- often involves large-scale extraction from soybeans, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol, and the purification involves techniques like chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Genistein 7-O- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert genistein 7-O- into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of genistein 7-O-, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Genistein 7-O- has been studied extensively for its anticancer effects, particularly against breast cancer cells. Research indicates that genistein can inhibit the proliferation of MCF-7 human breast cancer cells through apoptosis induction and modulation of estrogen receptor-alpha (ERα) expression. In a study, genistein was shown to decrease cell growth significantly in a concentration-dependent manner. The treatment at varying concentrations (50-200 μM) over 24 to 72 hours resulted in substantial reductions in cell viability, with apoptotic features observed at higher concentrations .

Table 1: Antiproliferative Effects of Genistein on MCF-7 Cells

| Concentration (μM) | Time (h) | Cell Viability Reduction (%) |

|---|---|---|

| 50 | 24 | 13 |

| 100 | 48 | 29 |

| 150 | 72 | 45 |

| 200 | 72 | 85 |

Endocrine Modulation

Genistein acts as both an agonist and antagonist of estrogen receptors, influencing hormonal pathways. Its dual role is significant in conditions related to estrogen, such as menopausal symptoms and hormone-related cancers. In clinical studies, genistein has been shown to have a favorable safety profile regarding breast density and endometrial thickness over extended periods .

Cardiovascular Benefits

The compound has also demonstrated potential cardiovascular benefits. Genistein derivatives have been found to induce relaxation in aortic strips, suggesting vasodilatory effects mediated by nitric oxide pathways. In experimental models, genistein derivatives like genistein-7-oleate exhibited enhanced incorporation into low-density lipoproteins (LDLs), which may facilitate their transport to target tissues .

Antioxidant Activity

Genistein's antioxidant properties are well-documented. It protects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that encapsulated forms of genistein can significantly reduce oxidative damage in cellular models .

Table 2: Antioxidant Effects of Genistein

| Formulation Type | Lipid Peroxidation Reduction (%) |

|---|---|

| Free Genistein | X% (Baseline) |

| Liposome Encapsulated | 90.5% |

Bioavailability Enhancements

One of the challenges with genistein's clinical application is its low bioavailability. Recent advancements include the development of modified formulations such as micelles and glycosylated derivatives like genistein-7-O-glucoside, which enhance absorption and efficacy .

Case Study: Breast Cancer Prevention

A clinical trial investigated the long-term effects of genistein on women at high risk for breast cancer. Over three years, participants consuming genistein-rich diets showed no significant changes in mammographic density or endometrial thickness compared to controls, indicating a potential role in cancer prevention without adverse hormonal effects .

Case Study: Cardiovascular Health

In another study focusing on postmenopausal women, supplementation with genistein was associated with improved arterial function and reduced inflammatory markers, suggesting beneficial cardiovascular effects linked to its antioxidant properties .

Wirkmechanismus

Genistein 7-O- exerts its effects through several mechanisms:

Inhibition of Enzymes: It inhibits protein-tyrosine kinase and topoisomerase-II, which are crucial for cell growth and proliferation.

Estrogen Receptor Modulation: As a phytoestrogen, it interacts with estrogen receptors, altering the transcription of specific genes and influencing various physiological processes.

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Vergleich Mit ähnlichen Verbindungen

Genistein 7-O- is unique among isoflavonoids due to its specific glycosylation at the 7-O position. Similar compounds include:

Daidzein: Another isoflavonoid found in soybeans, but with different glycosylation patterns.

Glycitein: An isoflavonoid with a similar structure but distinct biological activities.

Wighteone: A related compound with an isopentenyl group at the 6-position.

These compounds share some biological activities with Genistein 7-O- but differ in their specific effects and applications .

Biologische Aktivität

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its diverse biological activities. Among its derivatives, Genistein 7-O- is particularly noteworthy due to its distinct mechanisms of action and potential therapeutic applications. This article delves into the biological activity of Genistein 7-O-, highlighting its effects on various cellular processes, its role in cancer prevention, and its anti-inflammatory properties.

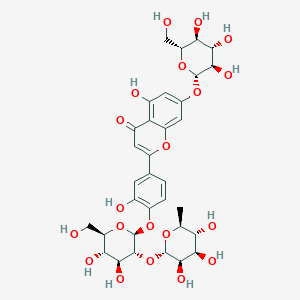

Chemical Structure and Derivation

Genistein 7-O- refers to the 7-O-substituted derivative of genistein, which alters its pharmacological properties compared to the parent compound. The modification at the 7-position enhances its solubility and bioavailability, potentially increasing its efficacy in biological systems.

1. Anticancer Properties

Genistein 7-O- has been extensively studied for its anticancer effects, particularly in breast cancer models. Research indicates that it induces apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : Genistein 7-O- has been shown to halt cell division in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This effect is mediated by the dysregulation of oncoproteins such as CIP2A, leading to growth inhibition and apoptosis .

- Mechanisms of Action : The compound modulates several signaling pathways involved in cell survival and proliferation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and promoting apoptotic signals .

2. Anti-inflammatory Effects

Genistein 7-O- exhibits strong anti-inflammatory properties by:

- Inhibition of NF-κB Signaling : Studies have demonstrated that Genistein 7-O- can significantly inhibit the activation of NF-κB in response to inflammatory stimuli. This inhibition leads to decreased expression of inflammatory mediators such as TNF-α and IL-6 .

- Reduction of Oxidative Stress : The compound also reduces reactive oxygen species (ROS), thereby mitigating oxidative stress-induced inflammation .

Case Studies

Several studies have highlighted the biological activity of Genistein 7-O-:

Synthesis and Derivatives

The synthesis of Genistein 7-O- derivatives has been explored to enhance their biological activities. For example, modifications at the 4'-position have been shown to produce compounds with distinct antiproliferative effects . These derivatives often exhibit superior activity compared to genistein itself, suggesting a structure-activity relationship that merits further investigation.

Eigenschaften

IUPAC Name |

2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-22(39)25(42)28(45)31(47-10)53-30-27(44)24(41)20(9-35)52-33(30)50-16-3-2-11(4-13(16)36)17-7-15(38)21-14(37)5-12(6-18(21)49-17)48-32-29(46)26(43)23(40)19(8-34)51-32/h2-7,10,19-20,22-37,39-46H,8-9H2,1H3/t10-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZQSPCWWLUJTE-KICLFIMGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.